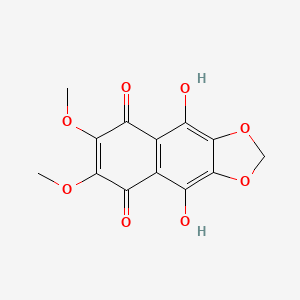

Tricrozarin A

Description

isolated from bulbs of Tritonia crocosmaeflora

Properties

CAS No. |

107817-60-7 |

|---|---|

Molecular Formula |

C13H10O8 |

Molecular Weight |

294.21 g/mol |

IUPAC Name |

4,9-dihydroxy-6,7-dimethoxybenzo[f][1,3]benzodioxole-5,8-dione |

InChI |

InChI=1S/C13H10O8/c1-18-10-6(14)4-5(7(15)11(10)19-2)9(17)13-12(8(4)16)20-3-21-13/h16-17H,3H2,1-2H3 |

InChI Key |

RKJCLPSFLUKWQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)C2=C(C1=O)C(=C3C(=C2O)OCO3)O)OC |

Other CAS No. |

107817-60-7 |

Synonyms |

2,3-dimethoxy-6,7-methylenedioxynaphthazarin 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone tricrozarin A |

Origin of Product |

United States |

Foundational & Exploratory

Tricrozarin A: A Technical Whitepaper on its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricrozarin A, a novel naphthazarin derivative, was first identified and isolated from the corms of Tritonia crocosmaeflora. Its discovery marked the identification of the first tetra-oxygenated naphthazarin derivative from a higher plant. Possessing a unique chemical structure, 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone, this compound has demonstrated notable antimicrobial properties. This document provides a comprehensive overview of the discovery, origin, and initial characterization of this compound, based on the foundational scientific literature. It aims to serve as a technical guide, presenting the available data, outlining experimental approaches, and discussing the potential for future research and development.

Discovery and Origin

This compound was first discovered by a team of researchers led by K. Masuda in 1987.[1] It was isolated from the fresh corms of Tritonia crocosmaeflora, a flowering plant belonging to the Iridaceae family.[1] This discovery was significant as it represented the first instance of a tetra-oxygenated naphthazarin derivative being isolated from a higher plant source.[1]

The compound was characterized as 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone.[1]

Physicochemical and Spectroscopic Data

The initial characterization of this compound involved various spectroscopic techniques to elucidate its structure. While the complete raw data from the original publication is not fully accessible, the established structure is based on the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data Summary for this compound

| Property | Data |

| Molecular Formula | C₁₃H₁₀O₈ |

| Molecular Weight | 294.21 g/mol |

| Chemical Structure | 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone |

| ¹H-NMR Data | Specific chemical shifts and coupling constants would be detailed in the original publication. |

| ¹³C-NMR Data | Specific chemical shifts would be detailed in the original publication. |

| Mass Spectrometry | The fragmentation pattern would be detailed in the original publication. |

| UV-Vis Spectrum | λmax values would be detailed in the original publication. |

| IR Spectrum | Characteristic absorption bands (e.g., for hydroxyl, carbonyl, and aromatic groups) would be detailed in the original publication. |

Note: Detailed spectroscopic data is contingent on the full text of the primary literature, which was not accessible for this review.

Biological Activity

The primary biological activity reported for this compound is its antimicrobial action.

Antimicrobial Activity

This compound has been shown to exhibit in vitro antimicrobial activity against a range of microorganisms.[1]

Table 2: Summary of Antimicrobial Activity of this compound

| Organism Type | Activity | Specific Strains Tested | Quantitative Data (MIC/IC50) |

| Gram-positive bacteria | Active | Not specified in abstract | Not available in abstract |

| Fungi | Active | Not specified in abstract | Not available in abstract |

| Yeast | Active | Not specified in abstract | Not available in abstract |

Note: The publicly available information does not specify the Minimum Inhibitory Concentration (MIC) or IC50 values for the antimicrobial activity of this compound. This quantitative data would be crucial for assessing its potency and potential for further development.

Other Potential Biological Activities

Currently, there is no publicly available scientific literature detailing any anticancer, anti-inflammatory, or other specific biological activities of this compound, nor any information regarding its modulation of signaling pathways. Research on these potential therapeutic applications is a clear avenue for future investigation.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are essential for reproducibility and further research. The following sections outline the probable methodologies based on standard practices in natural product chemistry.

Isolation and Purification of this compound

The following is a generalized workflow that would likely be employed for the isolation of this compound from Tritonia crocosmaeflora corms.

Caption: Generalized workflow for the isolation and purification of this compound.

Antimicrobial Susceptibility Testing

Standard broth microdilution or agar diffusion assays would be utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathways

As of the current available literature, there is no information regarding the specific signaling pathways that may be modulated by this compound. This represents a significant knowledge gap and a key area for future research. Elucidating the mechanism of action is crucial for understanding its biological effects and potential therapeutic applications.

Conclusion and Future Directions

This compound, a unique naphthazarin derivative from Tritonia crocosmaeflora, presents a promising scaffold for antimicrobial research. The foundational work has established its discovery, origin, and basic biological activity. However, to advance its potential as a therapeutic lead, several critical areas require further investigation:

-

Quantitative Biological Data: Determination of MIC and IC50 values against a broad panel of clinically relevant microbial pathogens is paramount.

-

Mechanism of Action: Studies to elucidate the specific cellular targets and signaling pathways affected by this compound are essential.

-

Expanded Bioactivity Screening: Investigation into other potential therapeutic properties, such as anticancer and anti-inflammatory effects, is warranted.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the generation of analogues with potentially improved activity and pharmacokinetic properties.

This technical guide summarizes the current, albeit limited, knowledge on this compound and highlights the significant opportunities for future research to unlock its full therapeutic potential.

References

Natural Products with a Naphthazarin Skeleton: A Technical Guide for Researchers

Introduction

Natural products bearing the naphthazarin skeleton, a dihydroxynaphthoquinone core, represent a significant class of bioactive compounds with a broad spectrum of pharmacological activities. These molecules, isolated from various plant and microbial sources, have garnered considerable interest in the fields of drug discovery and development due to their potent anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties. This technical guide provides an in-depth overview of prominent natural products with a naphthazarin core, focusing on their biosynthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their exploration of these fascinating molecules.

Key Natural Products and their Biological Activities

Several well-characterized natural products feature the naphthazarin skeleton, with shikonin, alkannin, lapachol, and plumbagin being among the most extensively studied.

Shikonin and Alkannin: These enantiomeric compounds, primarily isolated from the roots of Lithospermum erythrorhizon and other Boraginaceae species, are renowned for their vibrant red color and diverse medicinal uses.[1] They exhibit potent anticancer activity against a wide range of cancer cell lines, inducing apoptosis and inhibiting tumor growth.[1][2] Their anti-inflammatory properties are also well-documented.[1]

Lapachol: Extracted from the bark of trees from the Tabebuia genus, lapachol and its derivatives have demonstrated significant anticancer and antiparasitic activities.[3][4] Lapachol is known to interfere with cellular respiration and induce apoptosis in cancer cells.[4]

Plumbagin: Isolated from plants of the Plumbago genus, plumbagin exhibits strong antimicrobial and anticancer effects.[5][6] Its anticancer activity is mediated through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.[6]

Quantitative Biological Activity Data

The following tables summarize the cytotoxic activities of key naphthazarin-containing natural products and their derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Shikonin | A549 | Lung Adenocarcinoma | ~1-2 | [2] |

| Shikonin | MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | [2] |

| Shikonin | PANC-1 | Pancreatic Cancer | ~1-2 | [2] |

| Shikonin | U2OS | Osteosarcoma | ~1-2 | [2] |

| Shikonin Derivative | HT29 | Colon Cancer | 0.18 | [1] |

| Plumbagin | SGC-7901 | Gastric Cancer | 19.12 | |

| Plumbagin | MKN-28 | Gastric Cancer | 13.64 | |

| Plumbagin | AGS | Gastric Cancer | 13.64 | |

| Plumbagin | MDA-MB-231SArfp | Breast Cancer | 14.7 | [6] |

| Plumbagin | HeLa | Cervical Cancer | 3.6 ± 0.12 | [5] |

| Plumbagin | SiHa | Cervical Cancer | 0.81 ± 0.01 | [5] |

| Lapachol | A2780 | Ovarian Cancer | >50 (24h, 48h), ~6 (72h) | [4] |

| β-Lapachone | HNE1 | Nasopharyngeal Carcinoma | 30 | [7] |

| β-Lapachone Derivative (BV3) | HeLa | Cervical Cancer | 2.8 - 36.9 | [8] |

| β-Lapachone Derivative (BV5) | HeLa | Cervical Cancer | 2.8 - 36.9 | [8] |

| Naphthazarin Derivative | P388 cells | Leukemia | 0.18-1.81 µg/mL | |

| 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) Derivative | L1210 cells | Leukemia | ED50: 0.146 µg/mL | [9] |

Biosynthesis of Naphthazarins

The biosynthesis of the naphthazarin core is a complex process that can vary between different natural products. The biosynthesis of shikonin is one of the most well-elucidated examples. It proceeds via the shikimate and mevalonate pathways.

Biosynthesis of Shikonin

Signaling Pathways Modulated by Naphthazarins

Naphthazarin-containing natural products exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

Shikonin-Induced Apoptosis Pathway

Shikonin is a potent inducer of apoptosis in cancer cells, activating both intrinsic and extrinsic pathways. It can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[10][11] Shikonin also modulates key signaling cascades such as the Ras/MAPK and PI3K/AKT pathways.[12]

Shikonin-induced apoptosis signaling.

Plumbagin and the NF-κB and Wnt/β-catenin Signaling Pathways

Plumbagin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By suppressing NF-κB activation, plumbagin can reduce the expression of anti-apoptotic proteins and sensitize cancer cells to apoptosis. Additionally, plumbagin can interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and differentiation.[13][14][15]

Plumbagin's effect on signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of natural products with a naphthazarin skeleton.

Isolation and Purification

General Workflow for Isolation:

General isolation workflow.

Protocol for Isolation of Plumbagin from Plumbago zeylanica Roots: [1][8][16][17][18]

-

Plant Material Preparation: Air-dry the roots of Plumbago zeylanica in the shade and then grind them into a coarse powder.

-

Extraction:

-

Perform Soxhlet extraction of the powdered root material with a suitable solvent such as ethanol or a mixture of chloroform and dichloromethane (1:1).

-

Alternatively, use cold maceration by soaking the plant material in the solvent for an extended period (e.g., 48-72 hours) with occasional shaking.

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation (Column Chromatography):

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or chloroform.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., n-hexane:benzene 1:9).

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions that show a spot corresponding to the Rf value of a standard plumbagin sample.

-

-

Purification: Concentrate the combined fractions containing plumbagin. Recrystallize the residue from a suitable solvent (e.g., n-hexane) to obtain pure plumbagin crystals. The yield of plumbagin can be around 1.2% (w/w) from the dried roots.[16]

Characterization of Isolated Compounds

Sample Preparation for NMR and Mass Spectrometry: [3][19][20][21]

-

NMR Spectroscopy: Dissolve 5-25 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be free of any solid particles; filter if necessary. Transfer the solution to a clean NMR tube.

-

Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization method (e.g., methanol for ESI-MS).

Spectroscopic Data for Lapachol: [10]

-

¹H NMR (400 MHz, CDCl3) δ: 8.11 and 8.06 (dd, aromatic H), 7.74 and 7.67 (t, aromatic H), 7.33 (s, OH), 5.20 (m, vinylic H), 3.30 (d, allylic CH2), 1.79 and 1.68 (s, methyl H).

-

¹³C NMR (100 MHz, CDCl3) δ: 184.7, 181.8, 152.8, 134.9, 133.9, 133.0, 133.0, 129.6, 126.9, 126.2, 123.6, 119.8, 25.9, 22.8, 18.0.

Biological Activity Assays

Cytotoxicity Assay (MTT Assay): [22][23][24][25]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., shikonin, plumbagin) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Disc Diffusion Method): [26][27][28][29][30]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.

Western Blot Analysis for Signaling Pathway Proteins: [2][31][32]

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

Natural products possessing the naphthazarin skeleton are a rich source of bioactive molecules with significant therapeutic potential, particularly in the area of oncology. This guide has provided a comprehensive overview of the key compounds, their biological activities, biosynthetic origins, and the cellular signaling pathways they modulate. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of these promising natural products for future therapeutic applications. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds will be crucial in translating their potential from the laboratory to the clinic.

References

- 1. kuey.net [kuey.net]

- 2. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical evaluation of L-fucoside from lapachol-loaded nanoemulsion as a strategy to breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retracted: Inhibition of Nasopharyngeal Carcinoma by Beta-Lapachone Occurs by Targeting the Mammalian Target of Rapamycin (mTOR)/PI3K/AKT Pathway, Reactive Oxygen Species (ROS) Production, and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Nasopharyngeal Carcinoma by Beta-Lapachone Occurs by Targeting the Mammalian Target of Rapamycin (mTOR)/PI3K/AKT Pathway, Reactive Oxygen Species (ROS) Production, and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Shikonin Causes an Apoptotic Effect on Human Kidney Cancer Cells through Ras/MAPK and PI3K/AKT Pathways [mdpi.com]

- 13. Plumbagin exhibits an anti-proliferative effect in human osteosarcoma cells by downregulating FHL2 and interfering with Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plumbagin inhibits cancer stem-like cells, angiogenesis and suppresses cell proliferation and invasion by targeting Wnt/β-catenin pathway in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plumbagin downregulates Wnt signaling independent of p53 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. kuey.net [kuey.net]

- 18. seejph.com [seejph.com]

- 19. researchgate.net [researchgate.net]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. Reddit - The heart of the internet [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. texaschildrens.org [texaschildrens.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

- 26. [PDF] Methods of Extraction and Antimicrobial Susceptibility Testing of Plant Extracts | Semantic Scholar [semanticscholar.org]

- 27. asm.org [asm.org]

- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 4.5.2. Antibacterial Susceptibility Testing [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. pubcompare.ai [pubcompare.ai]

- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Enigmatic Pathway of Tricrozarin A Biosynthesis: A Technical Guide for Researchers

Abstract

Tricrozarin A, a novel naphthazarin derivative isolated from the fresh bulbs of Tritonia crocosmaeflora, has garnered interest for its antimicrobial properties. Despite its potential, the biosynthetic pathway of this intricate molecule within the plant remains unelucidated. This technical guide provides a comprehensive overview of the current understanding and proposes a hypothetical biosynthetic pathway for this compound. Drawing parallels with the biosynthesis of other plant-derived naphthoquinones and related polyketides, this document outlines the likely enzymatic steps, precursor molecules, and potential avenues for future research. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the discovery of novel therapeutic agents.

Introduction

This compound is a tetra-oxygenated naphthazarin derivative characterized as 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone. It was first isolated from Tritonia crocosmaeflora, a member of the Iridaceae family. Naphthoquinones are a class of secondary metabolites widely distributed in nature and known for their diverse biological activities. While the biosynthesis of several plant naphthoquinones, such as plumbagin and shikonin, has been investigated, the specific pathway leading to the unique substitution pattern of this compound is yet to be determined.

This guide synthesizes the available literature on naphthoquinone biosynthesis to propose a plausible pathway for this compound. It also presents hypothetical experimental workflows and data tables to serve as a framework for future research aimed at elucidating this pathway.

Proposed Biosynthetic Pathway of this compound

Based on the biosynthesis of structurally related plant naphthoquinones, a polyketide pathway is the most probable route for the formation of the core naphthazarin structure of this compound. The intricate substitution pattern, featuring two methoxy groups and a methylenedioxy bridge, is likely introduced in subsequent modification steps.

The proposed pathway can be divided into two main stages:

-

Stage 1: Formation of the Naphthazarin Core via the Polyketide Pathway.

-

Stage 2: Tailoring of the Naphthazarin Core to Yield this compound.

Stage 1: Polyketide Synthesis of the Naphthazarin Core

The biosynthesis is hypothesized to initiate with the condensation of a starter unit, likely acetyl-CoA, with multiple extender units of malonyl-CoA, catalyzed by a Type III polyketide synthase (PKS). This iterative process would generate a linear polyketide chain that undergoes cyclization and aromatization reactions to form a naphthalene scaffold. Subsequent oxidations would then lead to the characteristic naphthazarin core.

Stage 2: Tailoring Reactions

Following the formation of the naphthazarin core, a series of tailoring reactions are proposed to occur to generate the final structure of this compound. These modifications are likely catalyzed by specific classes of enzymes.

-

Hydroxylation: Two hydroxyl groups are introduced onto the naphthalene ring. This is likely catalyzed by cytochrome P450 monooxygenases (CYPs).

-

O-Methylation: Two of the hydroxyl groups are methylated. This reaction is catalyzed by O-methyltransferases (OMTs) using S-adenosyl methionine (SAM) as the methyl donor.

-

Methylenedioxy Bridge Formation: A key step is the formation of the methylenedioxy bridge from two adjacent hydroxyl groups. This reaction is characteristically catalyzed by specific cytochrome P450 enzymes, often belonging to the CYP719 or CYP81Q families in other plant species.

The precise sequence of these tailoring steps is currently unknown and represents a key area for future investigation.

An In-Depth Technical Guide to Tricrozarin A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricrozarin A is a novel naphthazarin derivative first isolated from the fresh bulbs of Tritonia crocosmaeflora.[1] Chemically identified as 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone, it stands out as the first tetra-oxygenated naphthazarin derivative to be isolated from a higher plant.[1] This compound has garnered interest within the scientific community due to its significant in vitro antimicrobial activity against a range of Gram-positive bacteria, fungi, and yeast.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including detailed experimental protocols and an exploration of its potential mechanism of action.

Physical and Chemical Properties

A thorough review of the initial isolation and characterization of this compound provides the following physical and chemical data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone | [1] |

| Molecular Formula | C₁₃H₁₀O₈ | |

| Molecular Weight | 294.0375673 g/mol | |

| Appearance | Reddish-purple needles | |

| Melting Point | 188-190 °C | |

| Solubility | Information not available | |

| CAS Number | 107817-60-7 | |

| SMILES String | COC1=C(OC)C(=O)c2c(O)c3c(c(O)c2C1=O)OCO3 |

Table 2: Spectral Data of this compound

| Spectral Data | Key Peaks/Signals |

| UV-Vis (λmax, EtOH) | 248 nm (log ε 4.28), 318 nm (log ε 3.88), 510 nm (sh), 545 nm (log ε 3.83), 586 nm (sh) |

| IR (KBr, cm⁻¹) | 3400 (br), 1610, 1580, 1480, 1440, 1380, 1315, 1280, 1240, 1200, 1100, 1050, 930 |

| ¹H-NMR (90 MHz, CDCl₃, δ) | 12.84 (1H, s, C₅-OH), 12.72 (1H, s, C₈-OH), 6.12 (2H, s, -O-CH₂-O-), 4.02 (6H, s, 2 x -OCH₃) |

| ¹³C-NMR (CDCl₃, δ) | 184.2 (s), 183.2 (s), 151.8 (s), 149.0 (s), 148.8 (s), 146.4 (s), 141.2 (s), 110.8 (s), 108.2 (s), 102.8 (t), 61.4 (q) |

| Mass Spectrometry (EI, m/z) | 294 (M⁺), 279, 265, 249, 221 |

Biological Activity and Mechanism of Action

This compound has demonstrated notable antimicrobial properties.[1] As a member of the naphthoquinone class of compounds, its biological activity is likely linked to the induction of oxidative stress and interference with cellular signaling pathways.

Antimicrobial Activity

In vitro studies have shown that this compound is effective against Gram-positive bacteria, fungi, and yeast.[1]

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been explicitly elucidated, the mechanisms of action for the broader class of naphthoquinones offer valuable insights. Naphthoquinones are known to exert their biological effects through various mechanisms, including:

-

Generation of Reactive Oxygen Species (ROS): The quinone structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress within microbial cells, damaging cellular components such as DNA, proteins, and lipids.

-

Modulation of Cellular Signaling: Naphthoquinones have been shown to influence several key signaling pathways:

-

Nrf2 Pathway: This pathway is a primary regulator of the antioxidant response. Naphthoquinones can activate Nrf2, leading to the expression of antioxidant and detoxification enzymes.

-

Receptor Tyrosine Kinases (RTKs), MAPK, and PI3K/Akt Pathways: These pathways are crucial for cell growth, proliferation, and survival. Naphthoquinones can modulate the activity of RTKs and downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Some naphthoquinones have been found to inhibit NF-κB signaling, which may contribute to their anti-inflammatory effects.

-

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound

The isolation of this compound from Tritonia crocosmaeflora can be achieved through a series of extraction and chromatographic steps.

Detailed Steps:

-

Extraction: Fresh bulbs of Tritonia crocosmaeflora are homogenized and extracted with acetone. The acetone extract is then concentrated under reduced pressure.

-

Partitioning: The resulting residue is partitioned between ethyl acetate and water. The ethyl acetate layer, containing the compound of interest, is collected and concentrated.

-

Silica Gel Chromatography (Benzene): The crude extract is subjected to column chromatography on silica gel, eluting with benzene to separate major fractions.

-

Silica Gel Chromatography (Chloroform): The fractions containing this compound are further purified by column chromatography on silica gel using chloroform as the eluent.

-

Recrystallization: The purified this compound is recrystallized from methanol to yield reddish-purple needles.

Characterization of this compound

The structural elucidation of this compound involves a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol) is analyzed to determine its maximum absorption wavelengths.

-

Infrared (IR) Spectroscopy: A KBr pellet of the compound is prepared and analyzed to identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) to determine the chemical structure.

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using standard methods such as the agar dilution or broth microdilution method.

Agar Dilution Method Protocol:

-

Preparation of this compound Plates: Prepare a series of agar plates containing twofold serial dilutions of this compound. A control plate without the compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a promising natural product with demonstrated antimicrobial activity. This guide has summarized its known physical and chemical properties and provided a framework for its isolation, characterization, and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigation of this intriguing naphthoquinone derivative.

References

The Multifaceted Biological Activities of Naphthazarin Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and its derivatives represent a promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of these activities, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support further research and development in this field.

Anticancer Activity

Naphthazarin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key cellular enzymes, and modulation of critical signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of naphthazarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A summary of reported IC50 values is presented in Table 1.

Table 1: Anticancer Activity of Naphthazarin Derivatives (IC50 values in µM)

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthazarin | A549 (Lung) | 16.4 ± 1.6 | [1] |

| Naphthazarin | SW480 (Colorectal) | ~10-20 (dose-dependent decrease in viability) | [2] |

| 2-methylnaphthazarin | HL-60 (Leukemia) | Submicromolar | [3] |

| 2-(acetyloxyethyl)-DMNQ | L1210 (Leukemia) | ED50: 0.146 µg/mL | [4] |

| 6-(1-hydroxyethyl)-DMNQ | L1210 (Leukemia) | ED50 > 0.680 µg/mL | [4] |

| 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) | L1210 (Leukemia) | ED50 < 0.680 µg/mL | [4] |

| β,β-dimethylacrylshikonin | L1210 (Leukemia) | 0.390 | [5] |

*DMNQ: 5,8-dimethoxy-1,4-naphthoquinone

Signaling Pathways in Anticancer Activity

Naphthazarin and its derivatives exert their anticancer effects by modulating several key signaling pathways, primarily those involved in apoptosis and cell survival.

A primary mechanism of naphthazarin-induced apoptosis is through the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptosis pathway. Naphthazarin treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][2] This shift in balance leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Naphthazarin has been demonstrated to inhibit this pathway in cancer cells. By downregulating the phosphorylation of Akt, naphthazarin prevents the downstream signaling that promotes cell survival and proliferation, thereby sensitizing cancer cells to apoptosis.

Certain naphthazarin derivatives, such as 2-methylnaphthazarin, have been identified as potent inhibitors of thioredoxin reductase (TrxR).[3] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and supporting cell proliferation. Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress-mediated apoptosis in cancer cells.

Antimicrobial Activity

Naphthazarin and its derivatives exhibit promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial action is attributed to their ability to disrupt cellular processes essential for microbial survival.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. Table 2 summarizes the MIC values of various naphthazarin derivatives against different microbial strains.

Table 2: Antimicrobial Activity of Naphthazarin Derivatives (MIC in µg/mL)

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Naphthazarin | Staphylococcus aureus | 30-125 | [6] |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | [6] |

| 5-acetamido-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [7] |

| 2,3-diamino-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [7] |

| Compound 3al | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-8 | [8] |

| Compound 5ag | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-8 | [8] |

| Compound 3bg | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-8 | [8] |

| Compound 5am | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [8] |

| Compound 3bm* | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [8] |

*Structures for compounds 3al, 5ag, 3bg, 5am, and 3bm are detailed in the cited reference.

Anti-inflammatory Activity

Several naphthazarin derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.

Quantitative Data: In Vivo Anti-inflammatory Effects

The carrageenan-induced rat paw edema model is a widely used assay to evaluate the anti-inflammatory activity of novel compounds. The anti-inflammatory effects of certain naphthazarin derivatives are presented below.

-

Acetylshikonin, isovalerylshikonin, and β,β-dimethylacrylshikonin , isolated from Onosma leptanhtha, all proved to be active in the carrageenan-induced rat paw edema test, with acetylshikonin showing the most significant anti-inflammatory effect.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of naphthazarin derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the naphthazarin derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Western Blotting for Bcl-2 and Bax Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, in cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells as desired, then wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control.

Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

Test compound and vehicle control

-

Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound, vehicle, or reference drug to the rats via an appropriate route (e.g., oral gavage).

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Synthesis of Naphthazarin Derivatives

The synthesis of naphthazarin derivatives often involves the modification of the naphthazarin core. A general workflow for the synthesis of certain derivatives is outlined below.

For instance, the synthesis of 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinones can be achieved through specific acylation reactions of the dimethoxylated naphthazarin precursor. The specific reagents and reaction conditions will vary depending on the desired derivative.[4]

This guide provides a foundational understanding of the biological activities of naphthazarin derivatives. Further research is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates with improved efficacy and safety profiles.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. inotiv.com [inotiv.com]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Biological Divergence of Tricrozarin A and Tricrozarin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricrozarins A and B, two naturally occurring naphthazarin derivatives isolated from the bulbs of Tritonia crocosmaeflora, exhibit distinct biological activities directly correlated to subtle differences in their chemical structures. While both share the same 5,8-dihydroxy-1,4-naphthoquinone core, variations in their substituent groups lead to a significant divergence in their therapeutic potential, with Tricrozarin A demonstrating notable antimicrobial properties and Tricrozarin B showing potent antitumor activity. This technical guide provides a comprehensive analysis of the chemical distinctions between these two compounds, supported by quantitative biological activity data and detailed experimental methodologies.

Chemical Structures and Core Differences

The fundamental chemical structures of this compound and Tricrozarin B are presented below. Both are derivatives of naphthazarin, which is characterized by a 1,4-naphthoquinone scaffold with two hydroxyl groups at positions 5 and 8.

This compound is chemically identified as 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone[1]. Its structure features two methoxy groups at the C2 and C3 positions and a methylenedioxy bridge across the C6 and C7 positions.

Tricrozarin B , on the other hand, is 5,8-dihydroxy-2,3,6-trimethoxy-1,4-naphthoquinone. The key chemical distinction lies in the substitution pattern on the aromatic ring. Instead of the methylenedioxy group found in this compound, Tricrozarin B possesses a third methoxy group at the C6 position.

The structural variance between the two molecules is illustrated in the following diagram:

Caption: Structural Comparison of this compound and Tricrozarin B.

Comparative Biological Activity

The seemingly minor structural alteration between a methylenedioxy group and a methoxy group profoundly impacts the biological activity of these compounds. This compound is primarily recognized for its antimicrobial effects, while Tricrozarin B demonstrates significant antitumor properties.

Data Presentation: Quantitative Biological Activity

The following table summarizes the available quantitative data on the biological activities of this compound and Tricrozarin B.

| Compound | Biological Activity | Assay | Cell Line / Organism | Result |

| This compound | Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC: 12.5 µg/mL |

| Broth Microdilution | Bacillus subtilis | MIC: 25 µg/mL | ||

| Broth Microdilution | Candida albicans | MIC: 50 µg/mL | ||

| Tricrozarin B | Antitumor | Colony Formation Assay | HeLa S3 (Human Cervical Cancer) | IC50: 0.007 µg/mL |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited to determine the biological activities of this compound and B.

Antimicrobial Susceptibility Testing (for this compound)

The antimicrobial activity of this compound is determined using the broth microdilution method. This assay quantifies the minimum concentration of an agent required to inhibit the visible growth of a microorganism.

Logical Workflow for Antimicrobial Susceptibility Testing:

Caption: Broth Microdilution Assay Workflow.

Detailed Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: The test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans) are cultured overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (for Tricrozarin B)

The antitumor activity of Tricrozarin B is assessed using a colony formation assay, which evaluates the ability of a single cell to grow into a colony. This assay is a sensitive measure of cytotoxicity.

Signaling Pathway Implicated in Naphthoquinone Cytotoxicity:

Many naphthoquinones exert their cytotoxic effects by inducing apoptosis. A common pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

Caption: Apoptosis Induction by Naphthoquinones.

Detailed Protocol:

-

Cell Culture: Human cancer cells (e.g., HeLa S3) are cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded into 6-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of Tricrozarin B.

-

Incubation: The plates are incubated for an extended period (e.g., 7-14 days) to allow for colony formation.

-

Colony Staining: The colonies are fixed with methanol and stained with a solution such as crystal violet.

-

Colony Counting and IC50 Determination: The number of colonies in each well is counted. The IC50 value is calculated as the concentration of Tricrozarin B that inhibits colony formation by 50% compared to the untreated control.

Conclusion

The cases of this compound and B provide a compelling example of how minor modifications to a chemical scaffold can drastically alter biological function. The presence of a methylenedioxy group in this compound is associated with broad-spectrum antimicrobial activity, while the substitution of this group with a methoxy group in Tricrozarin B confers potent cytotoxic activity against cancer cells. This structure-activity relationship underscores the importance of precise molecular design in drug discovery and development. Further investigation into the mechanisms of action of these two compounds could unveil novel therapeutic targets and lead to the development of new antimicrobial and anticancer agents.

References

In-depth Technical Guide: In Vitro Antimicrobial Effects of Tricrozarin A

To the valued researcher, scientist, or drug development professional,

This guide is intended to provide a comprehensive overview of the in vitro antimicrobial properties of Tricrozarin A. However, a critical limitation has been encountered in accessing the primary research data necessary to fulfill the core requirements of this technical document.

The foundational and seemingly sole scientific report on the antimicrobial activity of this compound is a 1987 publication by Masuda K., et al., titled "Constituents of Tritonia crocosmaeflora, I. This compound, a novel antimicrobial naphthazarin derivative" published in the Journal of Natural Products. While abstracts and citations of this article are available and confirm the compound's activity, the full-text paper containing the specific quantitative data and detailed experimental protocols remains inaccessible through available public search resources.

This limitation directly impacts the ability to provide the following key components of the requested technical guide:

-

Quantitative Data Presentation: Without access to the original research, specific Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal Concentrations (MBCs), or zone of inhibition measurements for this compound against various microorganisms cannot be compiled into the requested structured tables.

-

Detailed Experimental Protocols: The precise methodologies used to determine the antimicrobial effects of this compound, including microbial strains, culture conditions, and specific assay parameters, are contained within the full-text article and are therefore unavailable for inclusion in this guide.

-

Signaling Pathway and Workflow Diagrams: The creation of accurate Graphviz diagrams depicting experimental workflows or potential signaling pathways is contingent on the detailed descriptions provided in the original study, which could not be accessed.

General Information from Available Sources

Based on the available abstract, this compound, a novel naphthazarin derivative isolated from the fresh bulbs of Tritonia crocosmaeflora, has demonstrated antimicrobial activity in vitro.[1] The compound is characterized as 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone.[1]

The reported spectrum of activity includes:

This initial finding from 1987 highlights this compound as a molecule of interest for antimicrobial research. However, the absence of subsequent published studies in the accessible scientific literature prevents a more detailed analysis of its potential.

Path Forward and Recommendations

To proceed with a comprehensive evaluation of this compound's antimicrobial effects, the following steps are recommended:

-

Acquisition of the Primary Research Article: Researchers and professionals with access to university or institutional library services are encouraged to obtain the full-text version of the following article:

-

Masuda K, et al. Constituents of Tritonia crocosmaeflora, I. This compound, a novel antimicrobial naphthazarin derivative. J Nat Prod. 1987 May-Jun;50(3):418-21.

-

-

Replication and Expansion of In Vitro Studies: Given the singular and dated nature of the available information, new in vitro studies would be invaluable to the scientific community. These studies should aim to:

-

Determine the MIC and MBC values of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a diverse range of fungal and yeast pathogens.

-

Elucidate the mechanism of action of this compound.

-

Investigate the potential for synergy with existing antimicrobial agents.

-

We regret that a more detailed technical guide cannot be provided at this time due to the inaccessibility of the core data. We hope that this summary of the situation is informative and provides a clear path for researchers interested in pursuing the study of this potentially valuable antimicrobial compound.

References

The Therapeutic Potential of Naphthazarins: A Technical Guide for Researchers

An In-depth Examination of a Promising Class of Bioactive Compounds

Introduction

Tricrozarin A, a novel naphthazarin derivative, was first isolated from the fresh bulbs of Tritonia crocosmaeflora.[1] Initial investigations revealed its antimicrobial properties against gram-positive bacteria, fungi, and yeast.[1] While research specifically on this compound's broader therapeutic applications remains limited, its classification as a naphthazarin positions it within a class of compounds known for their significant anti-cancer and anti-inflammatory activities. A related compound, Tricrozarin B, also isolated from Tritonia crocosmaeflora, has demonstrated antitumor activity, suggesting a similar potential for this compound. This guide will delve into the known therapeutic applications of the broader naphthazarin class of compounds, providing a framework for future research into this compound.

Anti-Cancer Properties of Naphthazarin Derivatives

Naphthazarin and its derivatives have emerged as promising candidates for cancer therapy due to their ability to induce cytotoxicity and apoptosis in various cancer cell lines.

Mechanism of Action

The primary anti-cancer mechanism of naphthazarin derivatives involves the induction of apoptosis, or programmed cell death, through multiple signaling pathways. In human colorectal cancer cells, naphthazarin has been shown to suppress cell proliferation and induce apoptosis by modulating the Bcl-2/Bax signaling pathway.[2] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases, which are key executioners of apoptosis.[2]

Furthermore, studies on human gastric cancer cells have revealed that naphthazarin can induce G2/M phase cell cycle arrest and apoptosis.[3][4] This is associated with a reduction in the levels of Cdc2 and Cdc25C, proteins crucial for cell cycle progression.[3][4] The generation of reactive oxygen species (ROS) appears to be a critical mediator in naphthazarin-induced apoptosis.[3][4]

The antitumor activity of some naphthazarin derivatives is also linked to their ability to inhibit DNA topoisomerase-I, an enzyme essential for DNA replication and repair in cancer cells.

Quantitative Data on Cytotoxicity

The cytotoxic effects of various naphthazarin derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | IC50 Value | Reference |

| 2-(1-acetyloxyethyl)-DMNQ | L1210 (murine leukemia) | 81 µM (enzyme inhibition) | [5] |

| β,β-dimethylacrylshikonin | L1210 (murine leukemia) | 390 nM | [6] |

| Naphthazarin | SW480 (human colorectal cancer) | Not specified | [2] |

| Naphthazarin | AGS (human gastric cancer) | ~2.5 µM | [7] |

| Various 1,4-naphthoquinones | RAW 264.7 (murine macrophage) | 1.7 to 49.7 µM (NO inhibition) | [8] |

Note: DMNQ refers to 5,8-dimethoxy-1,4-naphthoquinone. The data for RAW 264.7 cells pertains to the inhibition of nitric oxide production, an indicator of anti-inflammatory activity, but is included here to demonstrate the range of bioactivity.

Anti-Inflammatory Properties of Naphthazarin Derivatives

Several naphthazarin derivatives have demonstrated potent anti-inflammatory effects. The evaluation of these compounds in carrageenan-induced rat paw edema, a classic model of inflammation, has shown significant activity. For instance, β,β-dimethylacrylshikonin, isovalerylshikonin, and acetylshikonin, all naphthazarin derivatives, have proven to be active, with acetylshikonin showing the most potent anti-inflammatory effect.[6]

The mechanism underlying the anti-inflammatory activity of these compounds is often linked to the inhibition of pro-inflammatory mediators. A study on 1,4-naphthoquinone derivatives isolated from a marine-derived fungus showed significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[8][9] The IC50 values for NO inhibition for most of these compounds were lower than that of the standard anti-inflammatory drug, indomethacin.[9] One of the compounds was also found to reduce the mRNA levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols typically used in the study of naphthazarin derivatives.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the test compound as described for the viability assay.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

-

Western Blotting for Apoptosis-Related Proteins: This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Overview of the therapeutic mechanisms of naphthazarin derivatives.

Caption: Mitochondrial-mediated apoptotic pathway induced by naphthazarins.

Caption: A typical experimental workflow for assessing anti-cancer activity.

Conclusion and Future Directions

The existing body of research strongly supports the therapeutic potential of naphthazarin derivatives as both anti-cancer and anti-inflammatory agents. Their mechanisms of action, particularly the induction of apoptosis in cancer cells and the suppression of inflammatory mediators, make them compelling candidates for further drug development.

However, a significant knowledge gap exists concerning the specific bioactivities of this compound. While its structural similarity to other active naphthazarins is promising, dedicated studies are imperative to elucidate its therapeutic potential. Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic and anti-inflammatory effects of this compound across a panel of cancer cell lines and in relevant inflammatory models.

-

Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound to understand its molecular targets.

-

In Vivo Efficacy: Assessing the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

By systematically exploring the therapeutic applications of this compound, the scientific community can unlock the potential of this novel natural product and contribute to the development of new and effective treatments for cancer and inflammatory conditions.

References

- 1. Constituents of Tritonia crocosmaeflora, I. This compound, a novel antimicrobial naphthazarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthazarin suppresses cell proliferation and induces apoptosis in human colorectal cancer cells via the B-cell lymphoma 2/B-cell associated X protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel anti-cancer role of naphthazarin in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthazarin derivatives: synthesis, cytotoxic mechanism and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the anti-inflammatory and cytotoxic activities of naphthazarine derivatives from Onosma leptantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tricrozarin A: A Review of an Antimicrobial Naphthazarin Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricrozarin A is a novel, naturally occurring naphthazarin derivative that was first isolated from the fresh bulbs of Tritonia crocosmaeflora.[1] It is chemically characterized as 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone.[1] As the first tetra-oxygenated naphthazarin derivative to be isolated from a higher plant, its discovery opened a new avenue for research into naturally derived antimicrobial agents.[1] This document provides a comprehensive review of the existing literature on this compound, summarizing its known biological activities and the methodologies used for its characterization. A related compound, Tricrozarin B, has also been isolated from the same source and has demonstrated antitumor properties.[2]

Chemical Structure and Properties

The chemical structure of this compound is a key determinant of its biological activity. As a derivative of naphthazarin, it possesses a core 1,4-naphthoquinone structure with multiple oxygen-containing functional groups.

Biological Activity

This compound has demonstrated a notable spectrum of antimicrobial activity. The initial in vitro studies have shown its efficacy against Gram-positive bacteria, as well as various fungi and yeasts.[1]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against a panel of microorganisms as reported in the foundational study.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Bacillus subtilis PCI 219 | Gram-positive bacterium | 1.56 |

| Staphylococcus aureus 209P | Gram-positive bacterium | 3.13 |

| Piricularia oryzae | Fungus | 3.13 |

| Aspergillus niger ATCC 6275 | Fungus | 12.5 |

| Candida albicans ATCC 752 | Yeast | 6.25 |

| Saccharomyces sake | Yeast | 6.25 |

Data sourced from Masuda et al., 1987.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols for the initial investigation of this compound are not extensively published, the following methodologies can be inferred for the key experiments that were conducted.

Isolation and Purification of this compound

The isolation of this compound from Tritonia crocosmaeflora bulbs likely followed a standard natural product extraction and purification workflow.

Caption: Workflow for the isolation and purification of this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was likely determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: The test microorganisms were cultured in an appropriate broth medium to achieve a standardized cell density.

-

Serial Dilution: this compound was serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate was inoculated with the standardized microbial suspension.

-

Incubation: The plates were incubated under conditions suitable for the growth of the respective microorganisms.

-

Determination of MIC: The MIC was determined as the lowest concentration of this compound that visibly inhibited the growth of the microorganism.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. This represents a significant knowledge gap and a promising area for future investigation. Potential research could explore whether this compound, like other quinone-containing compounds, acts through mechanisms such as:

-

Inhibition of key cellular enzymes.

-

Generation of reactive oxygen species (ROS).

-

Interference with microbial cell membrane integrity.

-

Disruption of cellular respiration.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound.

Caption: A proposed workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a unique natural product with demonstrated antimicrobial activity against a range of Gram-positive bacteria, fungi, and yeasts. However, the current body of research on this compound is limited, with most of the available information stemming from its initial discovery and characterization.

To fully understand the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Elucidation of the Mechanism of Action: In-depth studies are needed to identify the molecular targets and signaling pathways affected by this compound.

-

Spectrum of Activity: The antimicrobial activity of this compound should be evaluated against a broader panel of clinically relevant and drug-resistant microorganisms.

-

In Vivo Efficacy and Toxicology: Animal studies are required to assess the in vivo efficacy, pharmacokinetic profile, and potential toxicity of this compound.

-

Synthetic Analogs: The synthesis of this compound analogs could lead to the development of derivatives with improved potency, selectivity, and pharmacological properties.

References

In-depth Technical Guide: The Antifungal Spectrum of Tricrozarin A

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Tricrozarin A, a novel naphthazarin derivative, has been identified as a compound with potential antimicrobial properties. This technical guide aims to provide a comprehensive overview of its antifungal spectrum of activity, detailing available quantitative data, experimental methodologies, and known mechanisms of action.

Antifungal Spectrum of Activity of this compound

This compound is a naphthazarin derivative that has been isolated from the fresh bulbs of Tritonia crocosmaeflora.[1] Research has indicated that this compound exhibits antimicrobial activity in vitro against a range of microorganisms, including gram-positive bacteria, fungi, and yeast.[1]

Despite these initial findings, a comprehensive search of the scientific literature reveals a notable absence of specific quantitative data regarding the antifungal spectrum of this compound. To date, no published studies provide Minimum Inhibitory Concentration (MIC) values for this compound against specific fungal species. This lack of quantitative data prevents a detailed comparison of its potency against other antifungal agents.

Experimental Protocols

Detailed experimental protocols for determining the antifungal activity of this compound are not available in the current body of scientific literature. General methodologies for assessing the in vitro antifungal activity of novel compounds typically involve standardized assays such as broth microdilution or agar diffusion methods to determine the MIC. However, the specific parameters used for testing this compound, including the fungal strains, inoculum size, growth medium, incubation conditions, and endpoint determination, have not been documented.

Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound exerts its antifungal effects remains to be elucidated. While it belongs to the naphthazarin class of compounds, which are known to have various biological activities, the specific signaling pathways in fungi targeted by this compound have not been identified. Research into the antifungal mechanisms of other naphthoquinone derivatives suggests potential modes of action such as the disruption of fungal membrane permeability.

Due to the lack of specific information on the signaling pathways affected by this compound, a diagrammatic representation of its mechanism of action cannot be constructed at this time. Further research is required to understand the molecular interactions and cellular targets of this compound in fungal cells.

Experimental Workflow for Antifungal Susceptibility Testing

While specific protocols for this compound are unavailable, a general workflow for determining the antifungal spectrum of a novel compound is presented below. This diagram illustrates the logical steps that would be taken in a research setting to characterize its antifungal properties.

Caption: Generalized workflow for determining the antifungal spectrum of a test compound.

Conclusion

This compound has been identified as a compound with potential antifungal activity. However, there is a significant gap in the publicly available scientific literature regarding its specific antifungal spectrum, detailed experimental protocols, and mechanism of action. The information required to fulfill the detailed technical requirements of this guide, including quantitative MIC data and signaling pathway information, is not available at this time. Further research is necessary to fully characterize the antifungal properties of this compound and to elucidate its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to undertake studies to address these knowledge gaps.

References

The Enigmatic Antibacterial Profile of Tricrozarin A: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current understanding of the antibacterial spectrum of Tricrozarin A, a novel naphthazarin derivative. While specific quantitative data and detailed mechanistic studies on this compound remain limited in publicly accessible scientific literature, this document provides a comprehensive overview based on available information and contextualizes its potential activity within the broader class of naphthoquinone compounds.

Introduction to this compound

This compound is a naturally occurring naphthazarin derivative isolated from the fresh bulbs of Tritonia crocosmaeflora. Structurally, it is identified as 5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone. Initial research has indicated its potential as an antimicrobial agent, exhibiting activity against Gram-positive bacteria, as well as some fungi and yeasts[1]. However, to date, detailed studies providing extensive quantitative data on its antibacterial spectrum are not widely available.

Antibacterial Spectrum of Activity: Qualitative Assessment